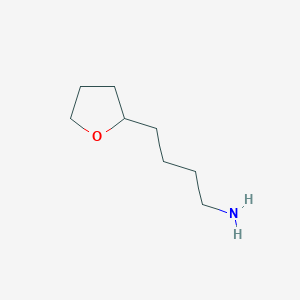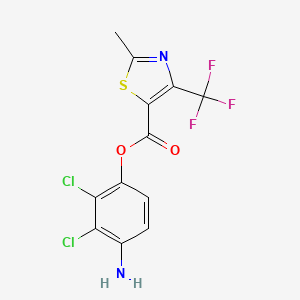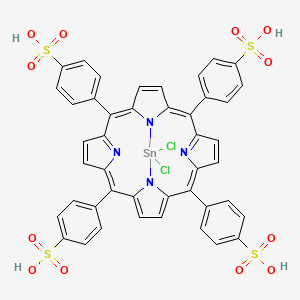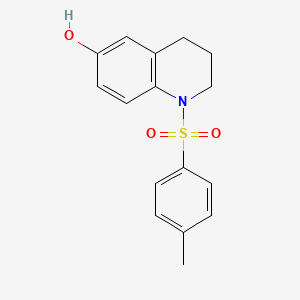![molecular formula C17H15ClFN3 B12341188 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B12341188.png)
8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride is a chemical compound with the molecular formula C17H15ClFN3 and a molecular weight of 315.8 g/mol. This compound has potential implications in various fields of research and industry due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with quinoline derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of quinolinium derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced hydrazino derivatives.
Substitution: Formation of substituted quinolinium compounds.
Applications De Recherche Scientifique
8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-{2-[(E)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride
- 8-{2-[(E)-1-(4-bromophenyl)ethylidene]hydrazino}quinolinium chloride
- 8-{2-[(E)-1-(4-methylphenyl)ethylidene]hydrazino}quinolinium chloride
Uniqueness
8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride is unique due to the presence of the fluorine atom in its structure, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C17H15ClFN3 |
|---|---|
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride |
InChI |
InChI=1S/C17H14FN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H/b20-12+; |
Clé InChI |
HTBBBSZJXCKLDI-BGDWDFROSA-N |
SMILES isomérique |
C/C(=N\NC1=CC=CC2=C1[NH+]=CC=C2)/C3=CC=C(C=C3)F.[Cl-] |
SMILES canonique |
CC(=NNC1=CC=CC2=C1[NH+]=CC=C2)C3=CC=C(C=C3)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B12341105.png)




![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate](/img/structure/B12341137.png)
![Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)-](/img/structure/B12341142.png)



![2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341176.png)


![(2E)-N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B12341184.png)
